Methyl 2-(tert-butylamino)acetate

Vue d'ensemble

Description

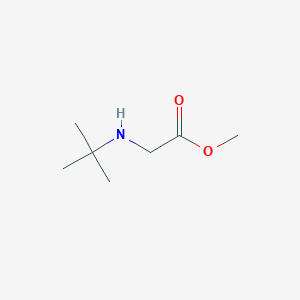

Methyl 2-(tert-butylamino)acetate is an organic compound with the molecular formula C7H15NO2. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a tert-butylamino group attached to an acetate moiety, making it a versatile intermediate in organic synthesis.

Mécanisme D'action

Target of Action

Methyl 2-(tert-butylamino)acetate is a derivative of glycine . Glycine is an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina. When glycine receptors are activated, chloride ions enter the neuron and the cell undergoes a hyperpolarization, or decrease in membrane potential. This causes an inhibitory effect on neurotransmission by decreasing the chance of a successful action potential occurring.

Mode of Action

It is known that β2-agonists, a group of drugs that this compound may belong to, produce effects similar to the stimulation of sympathetic nerves . They induce stimulation of the sympathetic nervous system either by direct action on adrenergic receptors or by indirect action, causing flushing of endogenous catecholamines, with subsequent limitation of their backflushing .

Biochemical Pathways

Β2-agonists are known to activate adenylyl cyclase, leading to increased production of cyclic adenosine monophosphate (camp) . The mechanism of cAMP’s action consists of activating protein kinases. Activated protein kinases transfer gamma-phosphate from AMP to various proteins, phosphorylating them by binding them to serine or threonine, while changing their activity .

Result of Action

Β2-agonists are known to cause bronchodilation, uterine relaxation, and skeletal muscle glycogenolysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-(tert-butylamino)acetate can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the tert-butylamine attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient mixing, temperature control, and purification techniques such as distillation or crystallization are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(tert-butylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Methyl 2-(tert-butylamino)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Methyl 2-(dimethylamino)acetate: Similar structure but with a dimethylamino group instead of a tert-butylamino group.

Ethyl 2-(tert-butylamino)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 2-(tert-butylamino)propionate: Similar structure but with a propionate moiety instead of an acetate moiety.

Uniqueness: Methyl 2-(tert-butylamino)acetate is unique due to the presence of the tert-butylamino group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over similar compounds in certain reactions and applications.

Activité Biologique

Methyl 2-(tert-butylamino)acetate is a compound that has garnered interest in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₆H₁₃N₁O₂

- Molecular Weight : 129.18 g/mol

- Structure : The compound features a tert-butyl group attached to an amino group, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The presence of the acetoxy group allows for hydrolysis, leading to the release of acetic acid, which may participate in metabolic pathways. The steric hindrance provided by the tert-butyl group affects the compound's reactivity and its ability to interact with enzymes and receptors in biological systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Anticancer Activity

Research has explored the potential anticancer properties of this compound. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a promising avenue for therapeutic development in oncology .

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is critical in neurodegenerative disease contexts .

Case Studies

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.

-

Cancer Cell Line Studies :

- In vitro experiments utilizing human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating effective concentration ranges for therapeutic applications.

-

Neuroprotection :

- Research involving neuronal cultures exposed to oxidative stress revealed that pre-treatment with this compound significantly reduced cell death rates compared to untreated controls, highlighting its potential as a neuroprotective agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress-induced cell death |

| Mechanism | Description |

|---|---|

| Membrane Disruption | Alters bacterial cell membrane integrity |

| Apoptosis Induction | Activates caspase pathways in cancer cells |

| Oxidative Stress Protection | Modulates antioxidant pathways in neuronal cells |

Propriétés

IUPAC Name |

methyl 2-(tert-butylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)8-5-6(9)10-4/h8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEJIYSGYKMEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380523 | |

| Record name | Methyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53386-65-5 | |

| Record name | N-(1,1-Dimethylethyl)glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53386-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.